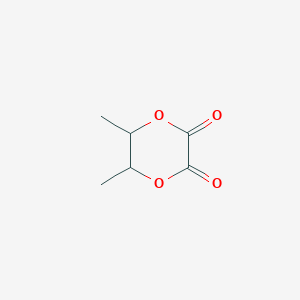
1,4-Dioxane-2,3-dione, 5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1,4-dioxane-2,5-dione is a lactone derived from lactic acid . It is a 50:50 racemic mixture of D- and L-Lactide . It has attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .
Synthesis Analysis
The compound was first made by Meldrum by a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . As an alternative to its original preparation, Meldrum’s acid can be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis
The molecule has a heterocyclic core with four carbon and two oxygen atoms . The formula can also be written as [−O− (C (CH3)2)−O− (C=O)− (CH2)− (C=O)−] .Chemical Reactions Analysis
3,6-Dimethyl-1,4-dioxane-2,5-dione can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate . It can also be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.1253 . It is a crystalline colorless solid, sparingly soluble in water . It decomposes on heating with release of carbon dioxide and acetone .Mechanism of Action
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5); which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
As a lactone derived from lactic acid, 3,6-Dimethyl-1,4-dioxane-2,5-dione has attracted great interest in academia and commercial applications . Its potential for synthesizing multi-block copolymers of polylactide and polycarbonate and its use in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters suggest promising future directions in material science and polymer chemistry.
properties
CAS RN |
89093-67-4 |
|---|---|
Product Name |
1,4-Dioxane-2,3-dione, 5,6-dimethyl- |
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
5,6-dimethyl-1,4-dioxane-2,3-dione |
InChI |
InChI=1S/C6H8O4/c1-3-4(2)10-6(8)5(7)9-3/h3-4H,1-2H3 |
InChI Key |
VVOHLHIECXZSHS-UHFFFAOYSA-N |
SMILES |
CC1C(OC(=O)C(=O)O1)C |
Canonical SMILES |
CC1C(OC(=O)C(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



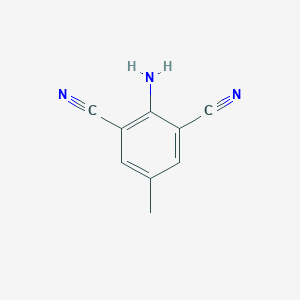
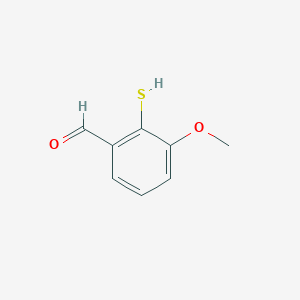
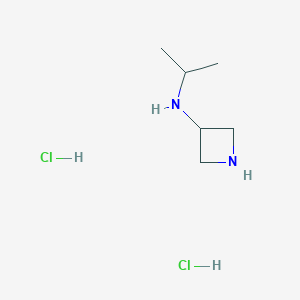

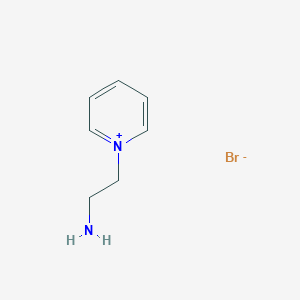

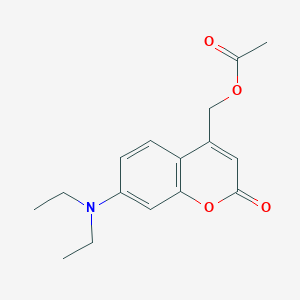

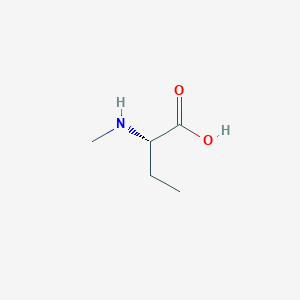
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 2-(bromomethyl)-](/img/structure/B3195225.png)

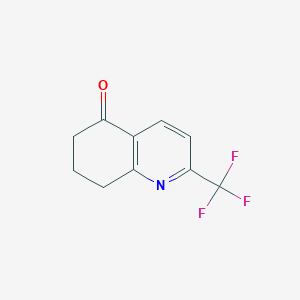
![Oxirane, 2,2'-[(2-methyl-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B3195248.png)
